molecular formula C17H22N4O2 B1333713 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine CAS No. 354563-89-6

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine

Cat. No.: B1333713
CAS No.: 354563-89-6
M. Wt: 314.4 g/mol
InChI Key: BGJADJLMAYMTRR-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and a phenyl-piperazine moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 4 and 6 are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenyl-Piperazine Moiety: The phenyl-piperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine core with phenyl-piperazine under suitable conditions, often using a catalyst or under reflux.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the piperazine moiety.

    Substitution: The methoxy groups and the phenyl-piperazine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Reduced forms of the pyrimidine ring or piperazine moiety.

    Substitution Products: Compounds with different functional groups replacing the methoxy groups or the phenyl-piperazine moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4,6-dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-22-14-12-15(23-2)20-17(19-14)16(13-6-4-3-5-7-13)21-10-8-18-9-11-21/h3-7,12,16,18H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJADJLMAYMTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C(C2=CC=CC=C2)N3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354563-89-6
Record name 4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine
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